6‑Ethyl Substitution on the Mycophenolic Acid Scaffold Increases IMPDH Inhibitory Potency 2‑ to 4‑Fold Over the Parent 6‑Methoxy Compound
In a systematic structure–activity relationship study of mycophenolic acid (MPA) variants, replacement of the 6‑methoxy group with a 6‑ethyl substituent produced an analogue exhibiting 2‑ to 4‑fold greater potency than MPA itself in both in vitro enzymatic assays and in vivo models [REFS‑1]. This finding directly benchmarks the 6‑ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid scaffold against the clinically validated 6‑methoxy (MPA) scaffold, establishing that the 6‑ethyl group is not merely a lipophilic alternative but a potency‑enhancing modification.
| Evidence Dimension | IMPDH inhibitory potency (in vitro / in vivo) |
|---|---|
| Target Compound Data | 6‑ethyl MPA analogue: 2‑ to 4‑fold more potent than mycophenolic acid |
| Comparator Or Baseline | Mycophenolic acid (6‑methoxy‑substituted benzofuran‑2‑carboxylic acid derivative), relative potency = 1 |
| Quantified Difference | 2‑ to 4‑fold increase in potency |
| Conditions | Inosine monophosphate dehydrogenase (IMPDH) enzyme assay and in vivo efficacy models (J. Med. Chem. 1996, 39, 4181–4196) |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting IMPDH, the 6‑ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid scaffold provides a validated 2–4× potency advantage over the 6‑methoxy (mycophenolic acid) scaffold, offering a clear rationale for scaffold prioritization.
- [1] Nelson, P. H. et al. Structure–Activity Relationships for Inhibition of Inosine Monophosphate Dehydrogenase by Nuclear Variants of Mycophenolic Acid. J. Med. Chem. 1996, 39, 4181–4196. https://doi.org/10.1021/jm9603633. View Source
